

# Synthesis and Purification of Fexofenadine Hydrochloride Polymorphs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Fexofenadine hydrochloride |           |
| Cat. No.:            | B162134                    | Get Quote |

#### Introduction

**Fexofenadine hydrochloride**, a widely used second-generation antihistamine, is known to exist in various polymorphic forms.[1][2] Polymorphism, the ability of a solid material to exist in two or more crystalline forms, can significantly impact the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, dissolution rate, and bioavailability.[1] Therefore, the selective synthesis and purification of a desired polymorphic form of **fexofenadine hydrochloride** are critical for ensuring consistent drug product quality and therapeutic efficacy.

These application notes provide detailed protocols for the synthesis and purification of several known polymorphs of **fexofenadine hydrochloride**. The procedures have been compiled from various scientific literature and patents. Additionally, comparative analytical data for the characterization of these polymorphs are presented in a tabular format for easy reference.

# Characterization Data of Fexofenadine Hydrochloride Polymorphs

The identification and differentiation of **fexofenadine hydrochloride** polymorphs are primarily achieved through solid-state analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA). The characteristic data for several polymorphs are summarized below.



Table 1: Powder X-ray Diffraction (PXRD) Data

| Polymorph                            | Characteristic Peaks (2θ ± 0.2°)                | Reference |
|--------------------------------------|-------------------------------------------------|-----------|
| Form I                               | 5.9, 7.5, 12.1, 14.2, 15.0, 17.9,<br>18.3, 20.0 | [3]       |
| Form II                              | 7.7, 11.2, 13.7, 16.9, 18.1,<br>19.8, 21.1      | [3]       |
| Form B (Monohydrate)                 | 4.4, 4.7, 5.2, 7.9, 10.1, 23.6                  | [4]       |
| Form C (Acetonitrile<br>Monosolvate) | 7.0, 11.6, 15.4, 17.3, 18.0,<br>20.5            | [4][5]    |
| Polymorph φ                          | 4.9, 9.9, 13.6, 15.8, 16.7, 18.1,<br>18.6, 19.9 | [6]       |
| Form X                               | 5.5, 5.8, 16.4, 16.9, 18.4                      | [7]       |
| Form XIV (Ethyl Acetate<br>Solvate)  | 5.4, 5.7, 10.9, 11.4, 11.6                      | [7]       |
| Form XV (Ethyl Acetate<br>Solvate)   | 5.5, 5.8, 16.4, 16.9, 18.4                      | [7]       |

Table 2: Thermal Analysis Data (DSC)

| Polymorph                           | Key Endothermic Peaks<br>(°C) | Reference |
|-------------------------------------|-------------------------------|-----------|
| Form I                              | ~198.3                        | [3]       |
| Form B (Monohydrate)                | ~80.27, ~109.27, ~149.14      | [4]       |
| Form X                              | ~138 (minor), ~150 (major)    | [7]       |
| Form XIV (Ethyl Acetate<br>Solvate) | ~100                          | [7]       |
| Form XV (Ethyl Acetate<br>Solvate)  | ~140                          | [7]       |



### **Experimental Protocols**

The following section details the experimental procedures for the preparation of various **fexofenadine hydrochloride** polymorphs.

# Protocol 1: Synthesis of Fexofenadine Hydrochloride Polymorph $\phi$

This protocol describes the preparation of polymorph  $\phi$  via salification of the fexofenadine free base.

#### Materials:

- 2-(4-(1-hydroxy-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butyl)phenyl)-2-methylpropanoic acid (Fexofenadine free base, Formula VI)
- Ethyl acetate
- 30-36% Aqueous hydrochloric acid
- · Four-neck flask with mechanical agitator, thermometer, and condenser

#### Procedure:

- Suspend 9 g of fexofenadine free base in 90 mL of ethyl acetate in the four-neck flask.
- Heat the suspension to 40°C with stirring.
- Slowly add 2 g of 30.36% aqueous hydrochloric acid to the mixture.
- Maintain the solution at 40°C and continue stirring for 1 hour.
- Allow the mixture to cool to room temperature and stir overnight to facilitate crystallization.
- Filter the crystallized solid.
- Wash the filtered solid with ethyl acetate.



Dry the solid under vacuum at 50°C to yield polymorph φ.[6]



Click to download full resolution via product page

Caption: Workflow for the synthesis of Fexofenadine HCl Polymorph φ.

# Protocol 2: Preparation of Fexofenadine Hydrochloride Polymorphic Forms A1, B1, and C1 by Slurrying

This protocol outlines the preparation of three distinct polymorphic forms by recrystallization from different organic solvents at varying conditions.[1]

#### Materials:

- · Fexofenadine hydrochloride
- n-Propanol
- Ethanol
- Methanol
- · Magnetic stirrer
- Filtration apparatus

#### Procedure for Form A1:

- Add 3 g of fexofenadine hydrochloride to 20 mL of n-propanol to create a slurry.
- Stir the mixture at room temperature for 24 hours using a magnetic stirrer.



- Filter the mixture under vacuum.
- Rinse the solid with 10 mL of n-propanol.
- Dry the resulting solid to obtain Form A1.[1]

#### Procedure for Form B1:

- Create a slurry by adding 3 g of **fexofenadine hydrochloride** to 20 mL of ethanol.
- Stir the mixture at room temperature for 16 hours.
- Filter the mixture under vacuum and rinse the solid with 10 mL of ethanol.
- Dry the product to yield Form B1.[1]

#### Procedure for Form C1:

- Prepare a slurry of 3 g of **fexofenadine hydrochloride** in 20 mL of methanol.
- Stir the mixture at 45°C for 28 hours.
- Filter the mixture under vacuum and wash the solid with 10 mL of methanol.
- Dry the final product to obtain Form C1.[1]





Click to download full resolution via product page

Caption: Slurrying methods for preparing Polymorphs A1, B1, and C1.

# Protocol 3: Preparation of Fexofenadine Hydrochloride Form B (Monohydrate)

This protocol details the synthesis of the monohydrate Form B.

#### Materials:

- 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]- $\alpha$ , $\alpha$ -dimethylbenzeneacetic acid
- Methanol
- Water



- Sodium hydroxide pellets
- Sodium borohydride
- Acetone
- 36% w/w Hydrochloric acid

#### Procedure:

- In a 3-liter four-neck flask, combine 278 g of 4-[4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic acid, 355 mL of water, 765 mL of methanol, and 22.6 g of sodium hydroxide pellets.
- Heat the mixture to 40°C.
- Add a solution of 9.8 g of sodium borohydride in 47 mL of water.
- Once the reduction reaction is complete, add 40 mL of acetone.
- Adjust the pH to a range of 2.5 to 3 with 36% w/w hydrochloric acid.
- Add 140 mL of methanol and 450 mL of water while maintaining the temperature at 40°C.
- Slowly cool the mixture to -15°C to precipitate the product.
- Filter the precipitate and wash it with a 1:1 water/methanol mixture.
- Dry the resulting solid under vacuum at 40°C to a constant weight to obtain Form B.[4]

# Protocol 4: Preparation of Fexofenadine Hydrochloride Form C (Acetonitrile Monosolvate) from Form B

This protocol describes the conversion of Form B to Form C.

#### Materials:

Fexofenadine hydrochloride Form B (hydrate)



Acetonitrile

#### Procedure:

- Heat 2650 mL of acetonitrile to 80-82°C (reflux).
- Add 265 g of fexofenadine hydrochloride hydrate (Form B) to the refluxing acetonitrile under stirring.
- Continue refluxing the suspension for approximately one hour.
- Cool the suspension to between -15°C and -10°C over a period of about 4 hours.
- Filter the precipitated solid and wash it with two 80 mL portions of acetonitrile.
- Dry the wet product under vacuum at 50°C for 10 hours to yield Form C.[4][5]



Click to download full resolution via product page

Caption: Process for converting Fexofenadine HCl Form B to Form C.

### **Analytical Methods for Characterization**

A brief overview of the key analytical techniques used for the characterization of **fexofenadine hydrochloride** polymorphs is provided below. A wide range of analytical methods, including HPLC, UV-spectroscopy, and mass spectroscopy, have been reported for the analysis of fexofenadine HCI.[8]

 Powder X-ray Diffraction (PXRD): This is the primary technique for identifying and differentiating crystalline polymorphs. Each polymorph exhibits a unique diffraction pattern. A



typical analysis is performed using a diffractometer with CuKα radiation, scanning over a 20 range of 3° to 40°.[6]

- Differential Scanning Calorimetry (DSC): DSC is used to measure the thermal properties of a sample, such as melting point and enthalpy of fusion. These properties are unique to each polymorphic form. A common method involves heating the sample (2-5 mg) in an aluminum pan from 30°C to 350°C at a heating rate of 10°C/min under a nitrogen purge.[1]
- Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is particularly useful for distinguishing between anhydrous forms and solvates/hydrates by quantifying the amount of solvent or water loss upon heating.[1]
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR provides information about the vibrational modes of molecules. Different polymorphic forms can exhibit subtle differences in their FTIR spectra due to variations in intermolecular interactions. For instance, the characteristic peaks for Form I include 3296.39 cm<sup>-1</sup> (O-H stretching), 1706.64 cm<sup>-1</sup> (C=O stretching of the carboxylic acid), and 1279.48 cm<sup>-1</sup> (C-N stretching of the tertiary amine).[3]

### **Stability and Interconversion**

The stability of different polymorphic forms can vary under different environmental conditions such as temperature and humidity. For example, it has been observed that Form I can convert to Form II (a hydrate) in the presence of water, a critical consideration during manufacturing processes like wet granulation.[3] The choice of solvent and processing conditions plays a crucial role in isolating the desired, most stable polymorphic form for pharmaceutical development.[1] The conversion of one form to another, such as the transformation of an acetonitrile solvate (Form C) to an anhydrous form, can be achieved through specific processes like heating under vacuum.[5]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References







- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid Form and Phase Transformation Properties of Fexofenadine Hydrochloride during Wet Granulation Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP1614681A1 Fexofenadine polymorphs and process for the preparation thereof -Google Patents [patents.google.com]
- 5. Fexofenadine polymorphs Patent 2397465 [data.epo.org]
- 6. US20130059886A1 Polymorphic form of fexofenadine hydrochloride, intermediates and process for its preparation Google Patents [patents.google.com]
- 7. US20030021849A1 Polymorphs of fexofenadine hydrochloride Google Patents [patents.google.com]
- 8. A Review of Different Analytical Techniques for Fexofenadine Hydrochloride and Montelukast Sodium in Different Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Purification of Fexofenadine Hydrochloride Polymorphs: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162134#synthesis-and-purification-of-fexofenadine-hydrochloride-polymorphs]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com